molecular formula C16H12Cl2O4 B2361684 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate CAS No. 431926-22-6

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate

Cat. No.: B2361684
CAS No.: 431926-22-6
M. Wt: 339.17
InChI Key: AGPNXGCNVOGDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate is an organic compound with the molecular formula C16H12Cl2O4 It is a derivative of benzoic acid and is characterized by the presence of chloro, ethoxy, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate typically involves the esterification of 2-Chloro-6-ethoxy-4-formylphenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with amine or thiol groups.

    Oxidation: Formation of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoic acid.

    Reduction: Formation of 2-Chloro-6-ethoxy-4-hydroxyphenyl 4-chlorobenzoate.

Scientific Research Applications

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of novel pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro and formyl allows the compound to form covalent or non-covalent interactions with target molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate can be compared with similar compounds such as:

    2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate: Similar structure but with the chloro group positioned differently on the benzoate moiety.

    2-Chloro-6-ethoxy-4-formylphenyl acetate: Lacks the additional chloro group on the benzoate moiety, resulting in different chemical properties and reactivity.

    2-Chloro-6-ethoxy-4-formylphenyl benzoate: Similar structure but without the chloro substituent on the benzoate moiety.

Properties

IUPAC Name

(2-chloro-6-ethoxy-4-formylphenyl) 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c1-2-21-14-8-10(9-19)7-13(18)15(14)22-16(20)11-3-5-12(17)6-4-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPNXGCNVOGDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.